molecular formula C11H9NO B1313561 1-(Quinolin-4-yl)ethanone CAS No. 60814-30-4

1-(Quinolin-4-yl)ethanone

Cat. No.: B1313561
CAS No.: 60814-30-4
M. Wt: 171.19 g/mol
InChI Key: ZHNCGFVDSCRVDH-UHFFFAOYSA-N
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Description

1-(Quinolin-4-yl)ethanone is a useful research chemical used in the stereoselective preparation of benzoxazolylhydrazones via condensation of hydrazinobenzoxazoles with heteroaryl ketones .


Synthesis Analysis

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Chemical Reactions Analysis

Quinoline and its derivatives have been synthesized through various protocols reported in the literature . For instance, the azido–Cu complex is subjected to reductive elimination followed by dehydrative cyclo-condensation, providing the desired quinoline .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 171.19500, a density of 1.154g/cm3, and a boiling point of 312.055ºC at 760 mmHg . The melting point is not available .

Scientific Research Applications

Anticancer Potential

  • A study on 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride, a derivative of 1-(Quinolin-4-yl)ethanone, found significant antiproliferative activity. This compound acts by forming an intercalative complex with DNA, inhibiting DNA topoisomerase II, blocking cell cycle in G(2)/M phase, and possibly inducing apoptosis (Via et al., 2008).
  • Another study synthesized various 4-anilinofuro[2,3-b]quinoline derivatives and evaluated their antiproliferative activities against various cancer cell lines. One compound, in particular, showed potent activity and induced cell cycle arrest and cell death in cancer cells (Chen et al., 2008).

Antimicrobial Activity

  • Substituted 1,2,3-triazoles synthesized through the 1,3-dipolar cycloaddition reaction involving a quinoline derivative displayed antimicrobial activity. These compounds were characterized by various spectroscopic methods and tested for their activity against different microorganisms (Holla et al., 2005).

Catalytic Behavior in Ethylene Reactivity

  • A study involving the synthesis of 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone led to the preparation of iron and cobalt complexes that exhibited catalytic activities for ethylene reactivity. These complexes showed good activity in ethylene oligomerization and polymerization, highlighting their potential in industrial applications (Sun et al., 2007).

Anti-Inflammatory Evaluation

  • Research on 2-(furan-2-yl)-4-phenoxyquinoline derivatives, related to the quinoline structure, revealed anti-inflammatory properties. These compounds were synthesized and evaluated for their effectiveness against inflammatory markers, with several showing significant activity (Chen et al., 2006).

Corrosion Inhibition

  • Quinoxalin-6-yl derivatives, closely related to quinoline, were studied as corrosion inhibitors for mild steel in hydrochloric acid. These compounds showed effective corrosion inhibition, providing insights into potential applications in material protection and maintenance (Olasunkanmi et al., 2015).

Safety and Hazards

1-(Quinolin-4-yl)ethanone is classified as having acute toxicity - Category 4, Oral, and Skin irritation, Category 2. It also has specific target organ toxicity – single exposure, Category 3 .

Future Directions

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the future directions of 1-(Quinolin-4-yl)ethanone could be in the development of new molecules containing this nucleus, with more effective antimalarial, antimicrobial, and anticancer activity .

Biochemical Analysis

Biochemical Properties

1-(Quinolin-4-yl)ethanone plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with protein kinases, which are essential for regulating cellular processes such as cell growth, differentiation, and apoptosis . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is critical for cell proliferation and survival . Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins involved in various cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction. For instance, it has been found to inhibit the activity of certain protein kinases by binding to their ATP-binding sites, thereby preventing phosphorylation of target proteins . This inhibition can lead to downstream effects on cellular signaling and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of enzyme activity and altered gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as modulating enzyme activity and improving cellular function. At high doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux and alter metabolite levels within cells. For example, it has been shown to interact with cytochrome P450 enzymes, which are responsible for the oxidative metabolism of many xenobiotics . These interactions can lead to changes in the production of reactive metabolites and affect overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize within the nucleus, where it can interact with nuclear proteins and influence gene expression. Additionally, this compound can be found in the cytoplasm, where it can modulate cytoplasmic signaling pathways and enzyme activity.

Properties

IUPAC Name

1-quinolin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-8(13)9-6-7-12-11-5-3-2-4-10(9)11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNCGFVDSCRVDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=NC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50491883
Record name 1-(Quinolin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50491883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60814-30-4
Record name 1-(Quinolin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50491883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the mixture of manganese oxide (8.69 g, 100 mmol, Aldrich) in dichloromethane (80 mL) was added 1-quinolin-4-yl-ethanol (1.73 g, 10 mmol). The reaction mixture was refluxed for overnight and then cooled to room temperature. The solid was filtered out through Celite pad. The organic solution dried over anhydrous magnesium sulfate and concentrated via vacuo to give crude title compound as light yellow solid in 100% yield (1.71 g, 10.0 mmol).
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
8.69 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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